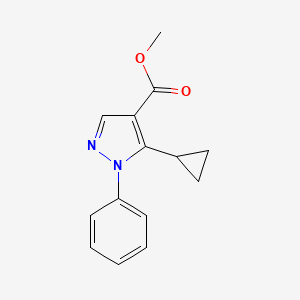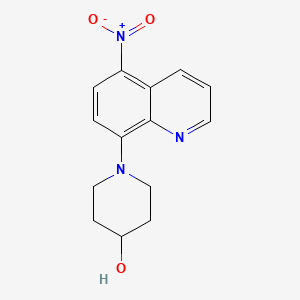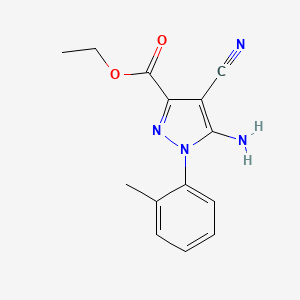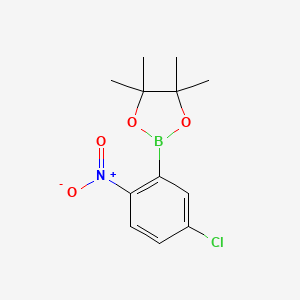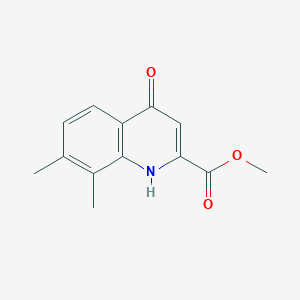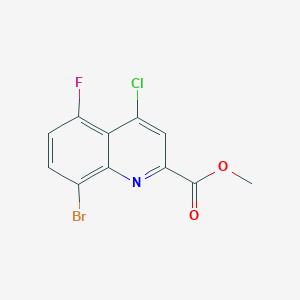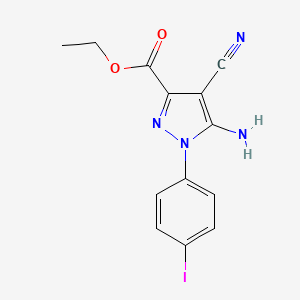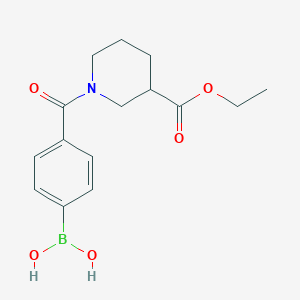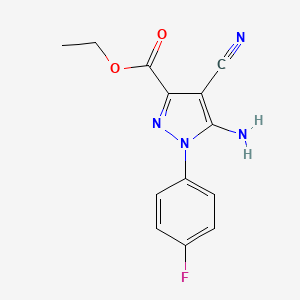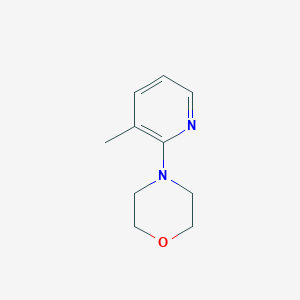
6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride, also known as CETC, is a chemical compound with a wide range of applications in scientific research. It has been used in various studies to investigate the mechanism of action, biochemical and physiological effects, and advantages and limitations of lab experiments.
Applications De Recherche Scientifique
Photovoltaic Properties
Studies have shown that derivatives of quinoline, similar in structure to 6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride, exhibit notable photovoltaic properties. These derivatives are used in the fabrication of organic-inorganic photodiodes, demonstrating rectification behavior and photovoltaic properties under illumination, making them suitable for applications in photodiode devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Optical Properties
Research has also focused on the structural and optical properties of similar quinoline derivatives. These compounds, when deposited as thin films, exhibit interesting optical characteristics, including changes in absorption parameters and electron transition types, which are essential for various optical applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Reactions and Synthesis
Various studies have investigated the reactions and synthesis processes involving similar quinoline derivatives. These include the chlorination of ethyl groups and the formation of different quinoline compounds under specific conditions, which are significant for developing new chemical synthesis methods and materials (Kutkevichus & Shablinskas, 1971).
Algicidal Activity
A study on novel quinoxalines, closely related to quinoline derivatives, found that certain compounds exhibit good algicidal activities. This suggests potential applications of similar quinoline compounds in the development of algicides or other biologically active substances (Kim et al., 2000).
Dielectric Properties
Quinoline derivatives have been studied for their dielectric properties, which are crucial for electronic and semiconductor applications. These studies provide insights into the electrical conductivity and dielectrical properties of such compounds (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Propriétés
IUPAC Name |
6-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c1-2-10-4-6-15(21-10)14-8-12(16(18)20)11-7-9(17)3-5-13(11)19-14/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGQCDIUZWCFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



